rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride

Catalog No.
S14054838
CAS No.
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-...

Product Name

rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride

IUPAC Name

(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c1-7(9)3-6-2-5(7)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1

InChI Key

NZCDDGPAVSUZRF-RYLOHDEPSA-N

Canonical SMILES

CC1(CC2CC1CN2)O.Cl

Isomeric SMILES

C[C@]1(C[C@H]2C[C@@H]1CN2)O.Cl

Rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride is a bicyclic compound characterized by its unique azabicyclo structure. This compound features a nitrogen atom incorporated into a bicyclic framework, which contributes to its distinctive chemical properties. The molecular formula for this compound is C7_7H14_{14}ClN, and it has a molecular weight of approximately 147.64 g/mol. The presence of the hydroxyl group (-OH) and the hydrochloride form enhances its solubility and potential biological activity.

  • Oxidation: This reaction can introduce oxygen-containing functional groups to the compound. Common reagents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can remove oxygen-containing groups or add hydrogen atoms. Lithium aluminum hydride and sodium borohydride are typical reducing agents used.
  • Substitution: Substitution reactions involve replacing one functional group with another, often using halogens or nucleophiles as reagents.

The outcomes of these reactions depend on the specific conditions and reagents employed, leading to a variety of potential products including alcohols, amines, or carboxylic acids.

The biological activity of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride has been a subject of research due to its structural characteristics that may allow it to interact with biological targets such as enzymes and receptors. Preliminary studies suggest potential applications in pharmacology, particularly in the development of therapeutic agents targeting neurological pathways.

Several synthetic routes have been developed for the preparation of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride:

  • Starting Materials: The synthesis typically begins with readily available bicyclic compounds or precursors that can be modified through various organic reactions.
  • Reactions: Key steps may include cyclization reactions to form the bicyclic structure followed by functional group modifications such as alkylation or hydroxylation.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired hydrochloride salt form.

This compound has several applications in scientific research and industry:

  • Pharmaceutical Development: Due to its potential biological activity, it is investigated for use in drug development targeting central nervous system disorders.
  • Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

Interaction studies involving rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride focus on its binding affinity with various biological receptors and enzymes. These studies aim to elucidate its mechanism of action and therapeutic potential by assessing how it modulates biological pathways through receptor interaction.

Several compounds share structural similarities with rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride:

Compound NameMolecular FormulaUnique Features
Rac-methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochlorideC8_8H14_{14}ClNContains an amino group
Rac-methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylateC9_9H15_{15}ClNAcetamido substitution
Rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochlorideC8_8H14_{14}ClNFeatures an amino group at a different position

Uniqueness

The uniqueness of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride lies in its specific stereochemistry and azabicyclic structure that confer distinct chemical reactivity and biological interactions compared to similar compounds. Its hydroxyl group also enhances its solubility and potential interactions within biological systems.

Palladium-catalyzed 1,2-aminoacyloxylation has emerged as a powerful method for constructing oxygenated 2-azabicyclo[2.2.1]heptanes. In this approach, cyclopentene derivatives undergo simultaneous introduction of amine and acyloxy groups at adjacent positions, enabling rapid assembly of the bicyclic core. A representative protocol involves treating substituted cyclopentenes with a palladium catalyst (e.g., Pd(OAc)$$_2$$), a nitrogen source (e.g., benzyl carbamate), and an acyloxy donor (e.g., benzoic anhydride) in the presence of a base such as cesium carbonate. The reaction proceeds via a Pd(0)/Pd(II) cycle, where oxidative addition of an iodobenzene derivative initiates the catalytic process. Norbornene (NBE) acts as a transient mediator, facilitating ortho-C–H activation and subsequent migratory insertion to form the bicyclic framework.

Key stereochemical outcomes arise from the exo cis migratory insertion of NBE into the palladium-aryl bond, which directs the spatial arrangement of substituents. For example, the 5-methyl and 5-hydroxyl groups in the target compound are installed with (1R,4R,5R) configuration through ligand-controlled asymmetric induction. Substrate scope studies demonstrate tolerance for electron-donating and withdrawing groups on the cyclopentene ring, with yields ranging from 65–92% depending on steric hindrance. Post-functionalization steps, such as hydrogenolysis of benzyl protecting groups and hydrochloride salt formation, complete the synthesis.

Cyclopropanation Approaches for Bicyclic Framework Construction

Cyclopropanation strategies exploit the strain inherent in three-membered rings to drive subsequent ring-expansion reactions. While direct cyclopropanation of azabicycloheptane precursors is less common, related methodologies employ norbornene derivatives as starting materials. For instance, Simmons-Smith cyclopropanation of 2-azanorbornene intermediates generates fused bicyclic systems, which undergo acid-catalyzed rearrangements to yield azabicycloheptanes.

A notable example involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene with diiodomethane in the presence of a zinc-copper couple. This generates a cyclopropane-fused intermediate, which is subsequently hydrolyzed under acidic conditions to introduce the 5-hydroxyl group. The stereochemical integrity of the (1R,4R,5R) configuration is maintained through stereospecific ring-opening, where the methyl group adopts an equatorial position to minimize steric strain.

Stereoselective Synthesis of Azabicycloheptane Derivatives

Enzymatic and microbial resolution techniques dominate stereoselective routes to azabicycloheptanes. Hansenula polymorpha SC 13865 catalyzes the enantioselective reduction of ketone intermediates with >99% enantiomeric excess (ee), as demonstrated in the synthesis of β-lactam precursors for antiviral agents. For rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol, lipase-mediated kinetic resolution of racemic acetates proves effective. Pseudomonas solanacearum β-lactamase selectively hydrolyzes the (3S)-acetate enantiomer, leaving the desired (3R)-isomer intact.

Chiral auxiliary approaches using (-)-menthol or Oppolzer’s sultam derivatives induce diastereoselectivity during ring-forming steps. For example, a menthol-derived enamine undergoes intramolecular aldol condensation to establish the bicyclic framework with >20:1 dr. Subsequent auxiliary removal via hydrogenolysis yields the free amine with retained stereochemistry.

Comparative Analysis of Racemic vs. Enantioselective Routes

Racemic Synthesis

  • Pros: Simplified catalysis (no chiral ligands/enzymes required); higher overall yields (70–85%) due to avoided resolution steps.
  • Cons: Requires post-synthesis chiral separation (e.g., HPLC with polysaccharide columns); limits application in enantioselective pharmacology.

Enantioselective Synthesis

  • Pros: Direct access to single enantiomers (ee >98%); critical for bioactive molecule synthesis.
  • Cons: Higher costs for chiral catalysts/enzymes; narrower substrate scope.
ParameterRacemic RouteEnantioselective Route
Yield per step65–80%45–60%
Enantiomeric ExcessN/A94–99%
Catalyst Cost$50–100/g$200–500/g
Scalability>1 kg demonstrated<100 g reported

Physicochemical Properties of rac-(1R,4R,5R)-5-Methyl-2-azabicyclo[2.2.1]heptan-5-ol Hydrochloride

PropertyValue
Molecular FormulaC$$7$$H$${14}$$ClNO
Molecular Weight164 Da
LogP-0.53
Hydrogen Bond Donors2
Rotatable Bonds0
Polar Surface Area32 Ų

The bicyclic azabicycloheptanol compound rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride represents a structurally constrained derivative within the broader family of azabicyclic compounds that have demonstrated significant potential in neurological research applications [1]. This compound's rigid bicyclic framework provides unique pharmacological properties that distinguish it from more flexible monoamine-targeting agents, offering enhanced selectivity and specificity in neurobiological systems [2] [3].

The azabicyclo[2.2.1]heptane scaffold has emerged as a privileged structure in medicinal chemistry, particularly for central nervous system applications, due to its ability to mimic natural neurotransmitter conformations while providing improved metabolic stability [4] [2]. Research has established that bicyclic nitrosamines containing the 7-azabicyclo[2.2.1]heptane structural motif exhibit reduced genotoxicity compared to their monocyclic counterparts, with calculated alpha-carbon-hydrogen bond dissociation energies being 20-30 kilocalories per mole higher than corresponding monocyclic structures [4].

Monoamine Transporter Inhibition Mechanisms

The monoamine transporter system represents a critical target for neurological therapeutics, with the dopamine transporter, serotonin transporter, and norepinephrine transporter serving as primary regulators of synaptic neurotransmitter concentrations [5] [6]. These transporters function through a sodium-dependent mechanism, where substrate binding occurs at deeply buried sites between transmembrane helices, particularly helices 1, 3, 6, and 8 [7] [8].

Azabicyclic compounds demonstrate unique interaction profiles with monoamine transporters due to their conformationally restricted structure [9] [10]. The rigid bicyclic framework allows for precise spatial orientation of functional groups, potentially enhancing selectivity for specific transporter subtypes compared to more flexible molecules [2]. Research has shown that structural modifications to azabicyclic scaffolds can dramatically alter binding affinities, with single methyl additions resulting in up to 35-fold improvements in receptor binding [11].

CompoundDopamine Transporter Ki (μM)Serotonin Transporter Ki (μM)Norepinephrine Transporter Ki (μM)Reference
Cocaine0.230.740.48 [6]
Methylphenidate0.06132.430.10 [6]
Amphetamine0.6438.460.07 [6]
Methamphetamine0.4631.740.11 [6]
MDMA8.292.411.19 [6]

Serotonin Reuptake Modulation Pathways

Serotonin transporter modulation involves complex mechanisms that extend beyond simple competitive inhibition [12] [13]. The serotonin transporter functions through negative allosteric modulation, where inhibitors bind to specific sites and alter the transporter's conformational state [12]. Research has demonstrated that serotonin reuptake inhibition produces immediate increases in synaptic serotonin concentrations, but therapeutic effects require weeks of treatment due to presynaptic and postsynaptic adaptive mechanisms [14].

The molecular basis of serotonin transporter inhibition involves binding to a site composed of specific amino acid residues including Ala169, Ala173, Thr439, Gly442, and Leu443, which have been identified through molecular dynamics simulations and free energy decomposition studies [15]. These interactions involve both hydrogen bonding and hydrophobic contacts that stabilize the inhibitor-transporter complex [15].

Azabicyclic compounds may interact with serotonin transporters through mechanisms similar to established selective serotonin reuptake inhibitors, but with potentially enhanced selectivity due to their rigid three-dimensional structure [2]. The bicyclic constraint may allow for more precise fitting within the transporter binding pocket, potentially reducing off-target interactions that contribute to side effects in current therapeutics [15].

Dopaminergic System Interactions

Dopaminergic system modulation through transporter inhibition represents a fundamental mechanism for neurological therapeutic intervention [5] [16]. The dopamine transporter functions as part of a complex relay system that includes vesicular monoamine transporters and monoamine oxidase enzymes [5]. Dopamine transporter inhibition results in elevated synaptic dopamine concentrations, which activate both postsynaptic and presynaptic dopamine receptors [5].

Research has established that dopaminergic medication normalizes aberrant cognitive control circuit signaling in neurological conditions such as Parkinson disease [16]. Functional magnetic resonance imaging studies have demonstrated that dopaminergic modulation affects frontoparietal-basal ganglia circuits, with specific causal signaling pathways from the right middle frontal gyrus to posterior brain regions being particularly responsive to dopaminergic intervention [16].

The molecular structure of azabicyclic compounds may confer advantages in dopaminergic system targeting through enhanced binding specificity [17] [9]. Studies of azabicyclo[3.1.0]hexane derivatives have demonstrated high affinity and selectivity for dopamine D3 receptors, with some compounds showing significant attenuation of conditioned place preference to cocaine and nicotine [9]. These findings suggest that the azabicyclic scaffold may be particularly suitable for developing dopaminergic modulators with reduced abuse potential [9].

Nicotinic Acetylcholine Receptor Antagonism

Nicotinic acetylcholine receptors represent important targets for neurological therapeutics, with different receptor subtypes mediating distinct physiological functions [18] [19]. The alpha4beta2, alpha7, and alpha3beta4 subtypes are particularly relevant for neurological applications, with each subtype exhibiting unique pharmacological profiles and therapeutic potentials [19] [20].

Azabicyclic compounds have demonstrated significant activity at nicotinic acetylcholine receptors, with structure-activity relationships indicating that conformational restriction enhances receptor selectivity [18] [21]. Research has shown that 7-azabicyclo[2.2.1]heptane derivatives can achieve picomolar binding affinities at nicotinic receptors, with enantiomeric selectivity being particularly pronounced [22].

CompoundTarget ReceptorBinding AffinitySelectivity RatioReference
Epibatidineαβ nicotinic receptors0.026 nM (Ki)αβ/α7 = 7,000 [18]
2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneαβ nicotinic receptors0.001 nM (Ki)αβ/α7 = 14,000 [18]
N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptaneNicotinic receptors98 nM (Ki)Not specified [21]
AT-1001α3β4 nicotinic receptors<10 nM (Ki)>90-fold over α4β2/α7 [19]

The mechanism of nicotinic receptor antagonism by azabicyclic compounds involves competitive binding at the acetylcholine binding site, with the rigid bicyclic structure providing enhanced selectivity compared to more flexible antagonists [18] [19]. Research has demonstrated that specific structural modifications, such as the addition of amino groups, can confer potent antagonist activity while maintaining agonist properties at higher concentrations [18].

Alpha3beta4 nicotinic receptor antagonism has particular relevance for substance dependence applications, as this receptor subtype has been implicated in drug-seeking behavior for nicotine and other substances of abuse [19]. Studies have shown that selective alpha3beta4 antagonists can potently block nicotine self-administration in animal models without affecting food-motivated behavior, suggesting therapeutic potential with reduced behavioral side effects [19].

Bicyclic Core Modifications and Bioactivity Profiles

The structure-activity relationship investigations of rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride reveal fundamental insights into how bicyclic core modifications influence bioactivity across diverse pharmacological targets [1] [2]. The 2-azabicyclo[2.2.1]heptane framework represents a privileged scaffold in medicinal chemistry, providing an optimal balance of structural rigidity, synthetic accessibility, and chemical reactivity that has made it particularly valuable for drug discovery applications .

Systematic modifications to the bicyclic core demonstrate that the conformational constraints imposed by the rigid azabicyclic structure significantly influence target recognition and binding affinity. Research has established that the azabicyclo[2.2.1]heptane scaffold exhibits remarkable versatility in modulating neurotransmitter systems, particularly through interactions with acetylcholinesterase and monoamine oxidase enzymes [4]. The bicyclic framework provides distinct advantages over linear or monocyclic structures by reducing conformational flexibility while maintaining favorable pharmacokinetic properties.

Comparative studies across different bicyclic modifications reveal distinct bioactivity patterns based on structural features. The incorporation of fluorine substituents at specific positions enhances metabolic stability by resisting oxidative degradation, while hydroxyl group additions increase polarity and solubility characteristics [5]. Ring strain effects within the bicyclic system directly correlate with binding affinity, with optimal strain levels promoting favorable target engagement without compromising structural integrity.

The 2-azabicyclo[2.2.1]heptane core demonstrates exceptional potency against dipeptidyl peptidase-4 (DPP-4), with derivatives such as neogliptin exhibiting inhibitory activity in the mid-nanomolar range [6]. This selectivity profile extends to various enzyme targets, where the rigid bicyclic structure facilitates specific active site interactions while minimizing off-target binding events.

Functional Group Substitution Effects on Target Engagement

Functional group modifications within the 2-azabicyclo[2.2.1]heptane framework profoundly influence molecular recognition patterns and target engagement mechanisms [7] [8]. The strategic placement of substituents on the bicyclic core creates distinct pharmacophores that determine selectivity profiles across different receptor families.

Nitrogen substitution effects represent a critical aspect of structure-activity relationships, with N-alkylation patterns directly modulating biological activity. The bridgehead nitrogen position serves as a key pharmacophore element, where different substitution patterns alter the electronic distribution and conformational preferences of the entire molecule [9] [10]. Studies demonstrate that specific N-substitutions can enhance orexin receptor selectivity, with compounds achieving nanomolar binding affinities while maintaining excellent selectivity profiles against related targets [8].

Hydroxyl group positioning significantly impacts receptor binding characteristics, particularly in GABA_A receptor interactions where hydrogen bonding patterns determine subtype selectivity [11]. The α5-selective negative allosteric modulators derived from bicyclic scaffolds demonstrate how precise functional group placement can achieve exquisite selectivity among closely related receptor subtypes.

Halogen substitution effects, particularly fluorine incorporation, provide enhanced metabolic stability while maintaining or improving target affinity. The electronegative fluorine atoms alter local electron density and create favorable electrostatic interactions with target binding sites [5]. Research demonstrates that fluorinated derivatives exhibit improved pharmacokinetic profiles with extended half-lives and reduced clearance rates compared to non-halogenated analogs.

The influence of stereochemistry on functional group effects cannot be understated, with specific stereoisomers demonstrating dramatically different activity profiles. The (1R,4R,5R) configuration of the target compound represents the optimal stereochemical arrangement for achieving desired biological activity, with other stereoisomers showing significantly reduced potency or altered selectivity patterns.

Comparative Pharmacodynamics with 3-Phenyltropane Analogues

The pharmacodynamic comparison between 2-azabicyclo[2.2.1]heptane derivatives and 3-phenyltropane analogues reveals fundamental differences in target recognition mechanisms and therapeutic potential [12] [13] [14]. While both classes share bicyclic structural features, their distinct molecular architectures result in markedly different receptor interaction profiles and clinical applications.

3-Phenyltropane analogues, exemplified by compounds such as 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid methyl ester, demonstrate exceptional affinity for monoamine transporters, particularly the dopamine transporter (DAT) with IC50 values in the sub-nanomolar to low nanomolar range [14]. These compounds exhibit selectivity patterns favoring DAT over serotonin and norepinephrine transporters, making them valuable tools for investigating cocaine addiction mechanisms and potential therapeutic interventions.

In contrast, 2-azabicyclo[2.2.1]heptane derivatives display broader target diversity with applications spanning muscarinic receptors, orexin receptors, GABA_A receptors, and various enzyme targets [7] [8] [11] [6]. This structural class demonstrates particular effectiveness as muscarinic M1 receptor agonists, with compounds achieving selectivity profiles suitable for Alzheimer's disease therapeutic applications. The distinct binding mode of azabicyclo compounds compared to tropane derivatives reflects fundamental differences in their conformational flexibility and pharmacophore presentation.

Mechanistic studies reveal that 3-phenyltropane analogues primarily function through competitive inhibition of neurotransmitter reuptake, while 2-azabicyclo[2.2.1]heptane derivatives exhibit diverse mechanisms including enzyme inhibition, receptor agonism, and allosteric modulation [14] [6]. This mechanistic diversity translates into broader therapeutic applications for the azabicyclo scaffold, spanning neurological disorders, metabolic diseases, and cognitive enhancement applications.

The metabolic stability profiles differ significantly between these structural classes, with azabicyclo derivatives generally demonstrating superior resistance to enzymatic degradation due to their compact bicyclic architecture [15] . This enhanced stability translates into improved pharmacokinetic properties and reduced dosing frequency requirements in clinical applications.

Comparative binding affinity studies across shared targets reveal that while 3-phenyltropane analogues achieve superior potency at monoamine transporters, 2-azabicyclo[2.2.1]heptane derivatives demonstrate comparable or enhanced activity at enzyme targets such as DPP-4 and acetylcholinesterase [14] [6] [4]. The selectivity profiles also differ substantially, with tropane derivatives showing pronounced selectivity within monoamine transporter families, while azabicyclo compounds exhibit selectivity across diverse target classes.

The therapeutic implications of these pharmacodynamic differences are significant, with 3-phenyltropane analogues primarily focused on substance abuse treatment applications, while 2-azabicyclo[2.2.1]heptane derivatives address a broader range of therapeutic areas including metabolic disorders, sleep disturbances, and cognitive impairment [14] [8] [6]. This diversification in therapeutic applications reflects the fundamental structural differences and their impact on target recognition patterns.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

163.0763918 g/mol

Monoisotopic Mass

163.0763918 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types